

Application Notes and Protocols: Quality Control of Synthesized Vipivotide Tetraxetan

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Compound of Interest		
Compound Name:	Vipivotide tetraxetan	
Cat. No.:	B610321	Get Quote

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Introduction

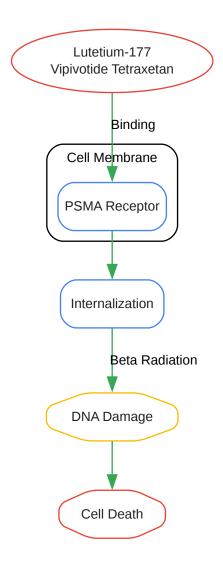
Vipivotide tetraxetan is a crucial precursor in the synthesis of Lutetium (177Lu) **vipivotide tetraxetan** (Pluvicto®), a radioligand therapy for prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] The quality of the synthesized **Vipivotide tetraxetan** directly impacts the safety and efficacy of the final radiopharmaceutical product. Therefore, rigorous quality control procedures are essential to ensure its identity, purity, and overall quality.

These application notes provide detailed protocols for the quality control of synthesized **Vipivotide tetraxetan**, covering critical quality attributes such as identity, purity, assay, and safety-related tests.

Signaling Pathway and Mechanism of Action

Vipivotide tetraxetan is a PSMA-targeting ligand conjugated to a DOTA chelator.[5] When radiolabeled with Lutetium-177, it binds to PSMA, a transmembrane protein highly expressed on prostate cancer cells.[1][2] The subsequent internalization of the radiopharmaceutical leads to the delivery of beta radiation to the cancer cells, causing DNA damage and ultimately cell death.[1][4]





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Figure 1: Mechanism of Action of Lutetium-177 Vipivotide Tetraxetan.

Quality Control Specifications

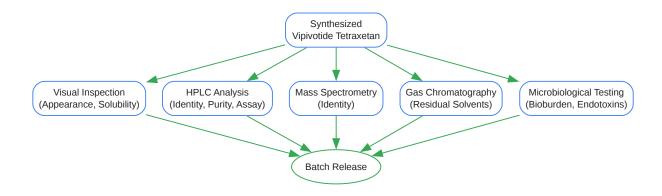
The following table summarizes the recommended quality control tests and acceptance criteria for synthesized **Vipivotide tetraxetan**. These specifications are based on general guidelines for synthetic peptides for pharmaceutical use.[6][7][8]



Test	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white powder
Solubility	Visual Inspection	Soluble in water
Identity	HPLC (Retention Time)	Retention time corresponds to the reference standard (± 2%)
Mass Spectrometry (MS)	Molecular weight corresponds to the theoretical mass (± 0.5 Da)	
Purity	HPLC	≥ 97.0%
Any single impurity	≤ 1.0%	
Assay	HPLC	95.0% - 105.0%
Residual Solvents	Gas Chromatography (GC)	Meets ICH Q3C limits
Bioburden	Microbial Enumeration	≤ 100 CFU/g
Bacterial Endotoxins	LAL Test	≤ 0.25 EU/mg

Experimental Protocols

The following diagram illustrates the overall workflow for the quality control of synthesized **Vipivotide tetraxetan**.





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Figure 2: Quality Control Workflow for Vipivotide Tetraxetan.

Appearance and Solubility

Protocol:

- Appearance: Visually inspect the synthesized Vipivotide tetraxetan powder for color and consistency.
- Solubility: Add 1 mg of the peptide to 1 mL of water. Vortex briefly and visually inspect for complete dissolution.

Identity, Purity, and Assay by High-Performance Liquid Chromatography (HPLC)

This method separates **Vipivotide tetraxetan** from potential impurities. The identity is confirmed by comparing the retention time to a reference standard, while purity is determined by the relative peak area. The assay is calculated by comparing the peak area to that of a reference standard of known concentration.[9][10][11]

Instrumentation and Reagents:

- · HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Vipivotide Tetraxetan Reference Standard

Chromatographic Conditions:



Parameter	Value
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	20 μL
Gradient Program	Time (min)
0	
25	
26	
28	
29	_
35	

Protocol:

- Standard Preparation: Prepare a solution of the Vipivotide Tetraxetan reference standard in water at a concentration of 1 mg/mL.
- Sample Preparation: Prepare a solution of the synthesized **Vipivotide tetraxetan** in water at a concentration of 1 mg/mL.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

· Calculations:

- Identity: Compare the retention time of the major peak in the sample chromatogram to that of the standard chromatogram.
- Purity: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the sample chromatogram.



Assay: Calculate the concentration of the sample using the following formula: Assay (%) =
 (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Identity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Instrumentation:

Electrospray Ionization Mass Spectrometer (ESI-MS)

Protocol:

- Sample Preparation: Prepare a dilute solution of **Vipivotide tetraxetan** in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
- Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of Vipivotide tetraxetan. The theoretical mass can be calculated based on its chemical formula. The fragmentation pattern can also be analyzed to confirm the peptide sequence.

Residual Solvents by Gas Chromatography (GC)

This method is used to quantify any residual organic solvents from the synthesis process.[12] [13]

Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Protocol:

• Follow the general method described in the United States Pharmacopeia (USP) <467> or the European Pharmacopoeia (Ph. Eur.) 2.4.24.



- Prepare a standard solution containing the potential residual solvents at known concentrations.
- Prepare a sample solution by dissolving a known amount of Vipivotide tetraxetan in a suitable solvent.
- Analyze the headspace of the standard and sample solutions by GC.
- Quantify the amount of each residual solvent in the sample by comparing the peak areas to the standard.

Microbiological Testing

4.5.1. Bioburden

This test determines the number of viable microorganisms on the synthesized peptide.[3][4][5] [14][15]

Protocol:

- Follow the membrane filtration method described in USP <61> or Ph. Eur. 2.6.12.
- Dissolve a known amount of **Vipivotide tetraxetan** in a sterile diluent.
- Filter the solution through a 0.45 μm membrane filter.
- Place the filter on a suitable agar medium (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
- Incubate the plates under appropriate conditions.
- Count the number of colony-forming units (CFU) and calculate the bioburden per gram of the peptide.

4.5.2. Bacterial Endotoxins

This test detects the presence of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.[2][8]



Protocol:

- Use a Limulus Amebocyte Lysate (LAL) test kit (gel-clot, turbidimetric, or chromogenic method) as described in USP <85> or Ph. Eur. 2.6.14.
- Prepare a solution of Vipivotide tetraxetan in LAL reagent water.
- Perform the LAL test according to the kit manufacturer's instructions.
- Determine the endotoxin level in Endotoxin Units (EU) per milligram of the peptide.

Conclusion

The quality control procedures outlined in these application notes provide a comprehensive framework for ensuring the quality and consistency of synthesized **Vipivotide tetraxetan**. Adherence to these protocols will help to ensure that the precursor molecule is suitable for the manufacturing of safe and effective Lutetium (177Lu) **vipivotide tetraxetan** for therapeutic use. It is important to note that all analytical methods should be appropriately validated according to ICH guidelines.

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